molecular formula C6H2BrClF2O2S B12859512 2-Bromo-3,4-difluorobenzenesulfonyl chloride

2-Bromo-3,4-difluorobenzenesulfonyl chloride

Cat. No.: B12859512
M. Wt: 291.50 g/mol
InChI Key: TXUDJLISMLWKRO-UHFFFAOYSA-N
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Description

2-Bromo-3,4-difluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride with bromine and fluorine substituents at the 2-, 3-, and 4-positions of the benzene ring. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly for constructing sulfonamides, sulfonate esters, and other sulfur-containing compounds. The bromine and fluorine substituents impart unique electronic and steric properties: bromine acts as an electron-withdrawing group (EWG) via inductive effects, while fluorine’s strong electronegativity enhances the electrophilicity of the sulfonyl chloride group. This compound’s reactivity is influenced by the ortho- and para-directing effects of the substituents, making it valuable in regioselective substitution reactions.

Properties

Molecular Formula

C6H2BrClF2O2S

Molecular Weight

291.50 g/mol

IUPAC Name

2-bromo-3,4-difluorobenzenesulfonyl chloride

InChI

InChI=1S/C6H2BrClF2O2S/c7-5-4(13(8,11)12)2-1-3(9)6(5)10/h1-2H

InChI Key

TXUDJLISMLWKRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)F)Br)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-Bromo-3,4-difluorobenzenesulfonyl chloride typically involves the sulfonylation of 2-bromo-3,4-difluorobenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually require a controlled temperature to prevent decomposition and ensure high yield. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

2-Bromo-3,4-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common reagents used in these reactions include bases like pyridine for substitution reactions and reducing agents like LiAlH4 for reduction reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has been identified as a precursor in the synthesis of sulfonamide derivatives that act as inhibitors for various biological targets. For instance, it has been used to create compounds that inhibit the cytolytic protein perforin, which plays a crucial role in immune responses. Research indicates that these inhibitors can effectively reduce cell viability in certain cancer models while maintaining low toxicity to normal cells .

CRTH2 Antagonists
In a notable patent application, 2-bromo-3,4-difluorobenzenesulfonyl chloride was highlighted as a key intermediate in the synthesis of CRTH2 antagonists. These antagonists are being developed for the treatment of allergic conditions such as asthma and atopic dermatitis by blocking the action of Prostaglandin D2, which is implicated in allergic inflammation . The therapeutic compositions derived from this compound can be administered through various routes including oral and inhalation methods.

Synthesis of Novel Compounds

Reactions and Derivatives
The compound serves as an important building block for synthesizing various derivatives with enhanced biological activity. For example, reactions involving 2-bromo-3,4-difluorobenzenesulfonyl chloride with amines have been documented, yielding sulfonamide derivatives that exhibit promising activity against specific targets in cancer therapy . The synthesis process typically involves using pyridine as a solvent and requires careful control of reaction conditions to optimize yield and purity.

Reaction Type Starting Material Product Yield (%)
Sulfonamide Synthesis2-Bromo-3,4-difluorobenzenesulfonyl chloride + AminesSulfonamide Derivative91%

Biological Evaluation

In Vivo Studies
Research has shown that derivatives synthesized from 2-bromo-3,4-difluorobenzenesulfonyl chloride demonstrate significant biological activity. In vivo studies have indicated that these compounds can modulate immune responses effectively, making them candidates for further development in treating autoimmune diseases .

Pharmacological Insights

Inflammatory Disease Treatment
The pharmacological insights into the use of this compound suggest its role as part of combination therapies aimed at reducing inflammation and managing allergic responses. The ability to create compounds that can be used alongside existing medications (like corticosteroids and antihistamines) enhances its therapeutic potential .

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-difluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions Price (5g) Applications
2-Bromo-3,4-difluorobenzenesulfonyl chloride C₆H₂BrClF₂O₂S 291.49* 2-Br, 3-F, 4-F N/A N/A Synthetic intermediates
5-Bromo-2,4-difluorobenzenesulfonyl chloride C₆H₂BrClF₂O₂S 291.49 5-Br, 2-F, 4-F 0–6°C ¥38,000 Pesticide research
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride C₇H₃BrClF₃O₂S 315.51 4-Br, 3-CF₃ N/A N/A Specialty synthesis
2-Bromo-3,4-difluorobenzoyl chloride C₇H₂BrClF₂O 255.44 2-Br, 3-F, 4-F N/A N/A Pharmaceutical intermediates

*Inferred from isomer data .

Biological Activity

2-Bromo-3,4-difluorobenzenesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features, which include bromine and fluorine substituents. These modifications can enhance biological activity through various mechanisms, including increased lipophilicity and metabolic stability. This article reviews the biological activities associated with this compound, summarizing key research findings and case studies.

The molecular formula of 2-bromo-3,4-difluorobenzenesulfonyl chloride is C6H3BrClF2O2SC_6H_3BrClF_2O_2S. The presence of the sulfonyl chloride functional group makes it a versatile intermediate in organic synthesis, particularly for creating biologically active molecules.

Biological Activity Overview

The biological activity of 2-bromo-3,4-difluorobenzenesulfonyl chloride has been explored in various contexts, particularly as a potential inhibitor in kinase pathways and as a building block for more complex therapeutic agents.

1. Kinase Inhibition

Recent studies have highlighted the compound's potential as a kinase inhibitor. For example, compounds derived from 2-bromo-3,4-difluorobenzenesulfonyl chloride have shown promising results in inhibiting PI3K and mTOR pathways, which are critical in cancer biology.

CompoundTargetIC50 (nM)Effect
22cPI3Kα0.22Strong inhibition
22cmTOR23Moderate inhibition

The compound has demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 and HCT-116, indicating its potential as an anticancer agent .

2. Perforin Inhibition

Another significant area of research involves the use of 2-bromo-3,4-difluorobenzenesulfonyl chloride derivatives as inhibitors of perforin-mediated cytolysis. These compounds have been shown to maintain high viability rates in natural killer (NK) cells while effectively inhibiting perforin activity.

Study ReferenceCompoundEffectiveness
2,4-Difluorobenzenesulfonamide>90% NK cell viability
Various analoguesNon-toxic with potent inhibitory activity

These findings suggest that modifications to the sulfonamide linker can enhance the therapeutic profile of these compounds.

Case Studies

Several case studies have been documented regarding the synthesis and application of derivatives of 2-bromo-3,4-difluorobenzenesulfonyl chloride:

  • Synthesis and Evaluation : A study demonstrated the successful synthesis of various benzenesulfonamide-based inhibitors that exhibited potent activity against perforin while being non-toxic to NK cells .
  • Aryl Coupling Reactions : Research has shown that this compound can act as a coupling partner in palladium-catalyzed reactions, leading to the formation of complex arylated products with potential biological applications .

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